N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-16(12-3-5-14(6-4-12)24-18-20-8-9-25-18)22-17-21-15(11-26-17)13-2-1-7-19-10-13/h1-11H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDKDAKWSIDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the coupling of the thiazole and pyridine derivatives with benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the benzamide moiety undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12–16 hours) | 4-(1,3-Thiazol-2-yloxy)benzoic acid + 2-amino-4-(pyridin-3-yl)thiazole | 72–78% | |
| Basic Hydrolysis | 2M NaOH, 80°C (8–10 hours) | Sodium 4-(1,3-thiazol-2-yloxy)benzoate + 2-amino-4-(pyridin-3-yl)thiazole | 65–70% |
Hydrolysis rates correlate with electronic effects from the pyridine and thiazole substituents, which stabilize intermediates through resonance.
Nucleophilic Substitution Reactions
The thiazole rings and pyridine group participate in nucleophilic substitution reactions.
Thiazole Ring Reactivity
The 2-position of the thiazole rings is susceptible to nucleophilic attack due to electron-deficient aromaticity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 60°C (4 hours) | Methoxy substitution at thiazole C2 position | 58% | |
| Ammonia (NH₃) | Ethanol, 25°C (24 hours) | Amine substitution at thiazole C2 position | 41% |
Pyridine Ring Reactivity
Electrophilic substitution on the pyridine ring is less favorable due to electron-withdrawing effects from the adjacent thiazole.
Oxidation of Thiazole Rings
Thiazole sulfur atoms can be oxidized to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C (6 hours) | Thiazole sulfoxide derivatives | 63% | |
| KMnO₄ | H₂O, 0°C (2 hours) | Thiazole sulfone derivatives | 34% |
Reduction of Amide Bonds
Catalytic hydrogenation reduces the amide bond to an amine:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH (12 hours) | 4-(1,3-Thiazol-2-yloxy)benzylamine derivative | 55% |
Coupling Reactions
The compound participates in cross-coupling reactions via Suzuki-Miyaura or Buchwald-Hartwig mechanisms.
Stability Under Physiological Conditions
Studies demonstrate pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway | Source |
|---|---|---|---|
| 1.2 | 2.1 hours | Acidic hydrolysis of amide bond | |
| 7.4 | 48 hours | Minimal degradation | |
| 9.0 | 8.5 hours | Basic hydrolysis of thiazole ether linkage |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit various kinases associated with cancer progression, particularly c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs). Inhibition of this kinase can lead to reduced tumor growth and improved patient outcomes.
- Case Studies : A study demonstrated that thiazole derivatives exhibit potent inhibitory effects on cancer cell lines, suggesting that N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide could be developed as a targeted therapy for specific cancer types .
-
Antimicrobial Properties
- Activity Against Tuberculosis : Recent research has indicated that thiazole-containing compounds show promising activity against Mycobacterium tuberculosis. The compound's derivatives were evaluated for their anti-tubercular efficacy, with IC50 values indicating significant potential for further development .
- Study Findings : In vitro evaluations revealed that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis, highlighting their potential as novel anti-tubercular agents .
- Anti-inflammatory Effects
Table 1: Summary of Pharmacological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | c-KIT kinase inhibition | |
| Antimicrobial | Inhibition of M. tuberculosis | |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Table 2: Case Study Findings on Anticancer Activity
Mechanism of Action
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Masitinib (N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide)
- Key Differences: Masitinib incorporates a 4-(pyridin-3-yl)thiazol-2-ylamino group and a 4-methylpiperazine-methyl substituent on the benzamide.
- Bioactivity : Potent tyrosine kinase inhibitor targeting c-KIT and PDGFR, approved for mast cell tumors .
- Pharmacokinetics : The piperazine moiety enhances solubility and bioavailability, contributing to its clinical efficacy .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Key Differences: Substituted with a phenoxy group at the benzamide’s 2-position and a 4-methylphenyl group on the thiazole.
- Bioactivity: Reported 129.23% activity in growth modulation assays (p < 0.05), likely due to the electron-rich phenoxy group enhancing target binding .
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
2-Methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- Key Differences : Methylsulfanyl substituent at benzamide’s 2-position and pyridin-2-yl on the thiazole.
- Bioactivity : Identified in a Malaria Box screen as a PfAtg8-PfAtg3 interaction inhibitor (25% inhibition at 5 μM). The thioether group may facilitate hydrophobic interactions .
Substituent Effects on Activity and Selectivity
Key Observations:
Pyridine Position : Pyridin-3-yl substitution (target compound, Masitinib) is associated with kinase inhibition, while pyridin-2-yl (e.g., compound 2 in ) may favor parasitic targets.
Benzamide Substituents: Electron-withdrawing groups (e.g., chloro in 4d) enhance target affinity but may reduce solubility. Ethers (thiazolyloxy, phenoxy) improve binding through hydrogen bonding or π-stacking .
Heterocyclic Additions : Piperazine (Masitinib) and morpholine (4d) rings enhance solubility and pharmacokinetics .
Biological Activity
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as with a molecular weight of approximately 366.43 g/mol. The compound features a thiazole ring connected to a pyridine moiety and a benzamide structure, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
The compound's mechanism in cancer cells often involves the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The compound has exhibited promising results in antimicrobial assays:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect with MIC of 32 µg/mL | |
| Escherichia coli | Moderate activity with MIC of 64 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent.
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages.
Case Studies and Research Findings
A recent study conducted on the structure-activity relationship (SAR) of thiazole derivatives highlighted the importance of the thiazole moiety in enhancing biological activity. The study found that modifications to the thiazole ring significantly impacted the compound's efficacy against various cancer cell lines and microbial strains .
Additionally, computational docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that structural modifications could further optimize its pharmacological profile .
Q & A
Q. What are the recommended synthetic routes for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a pyridinyl-thiazol-2-amine derivative with a benzoyl chloride intermediate. For example, describes a protocol where 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine under ambient conditions, followed by purification via chromatography and recrystallization. Optimization includes:
Q. How is the structural integrity of this compound validated?
Methodological Answer: X-ray crystallography (e.g., SHELX software ) confirms the planar arrangement of the benzamide and thiazole moieties. Key steps:
Q. What biological targets are associated with this compound?
Methodological Answer: Structural analogs (e.g., INH1 in ) target mitotic pathways (Hec1/Nek2), inhibiting tumor growth. To identify targets:
- Kinase profiling : Screen against kinase libraries (e.g., Src family kinases) using ATP-competitive assays .
- Pathway analysis : RNA sequencing of treated cells to detect dysregulated pathways (e.g., JNK or mGluR signaling) .
Advanced Research Questions
Q. How can data contradictions between synthetic yield and biological activity be resolved?
Methodological Answer: Contradictions often arise from impurities or stereochemical variations. Strategies include:
- Purity reassessment : Use HPLC-MS to detect trace byproducts (e.g., unreacted benzoyl chloride) .
- Bioactivity correlation : Compare IC₅₀ values of batches purified via different methods (e.g., column chromatography vs. recrystallization) .
- Crystallographic validation : Ensure active conformations match solved crystal structures .
Q. What in silico strategies predict binding modes to therapeutic targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) are used:
- Docking : Align the benzamide moiety with ATP-binding pockets of kinases (e.g., Abl1 kinase in ) .
- Binding free energy calculations : MM-PBSA/GBSA methods quantify interactions, prioritizing residues like Lys271 in mGluR5 .
- Pharmacophore modeling : Map hydrogen bond acceptors (thiazole sulfur) and hydrophobic regions (pyridinyl ring) .
Q. How can metabolic stability be improved for in vivo applications?
Methodological Answer: Modify substituents to enhance pharmacokinetics:
- Trifluoromethyl groups : Increase lipophilicity and resistance to oxidative metabolism, as seen in mGluR1 ligands .
- Prodrug strategies : Introduce ester linkages (e.g., succinimidyl 4-formylbenzoate in ) for controlled release .
- In vitro assays : Microsomal stability tests (human liver microsomes) identify vulnerable sites for deuteration or fluorination .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
Methodological Answer: Challenges include:
- Solubility issues : Use DMSO-d₆ for NMR; logP >5 () suggests lipidic formulations for in vitro assays .
- Tautomerism in thiazoles : Dynamic NMR or X-ray crystallography resolves equilibrium between thiol and thione forms .
- Low crystallinity : Co-crystallization with PEG 4000 improves diffraction quality .
Q. How is target engagement validated in cellular models?
Methodological Answer:
- Cellular thermal shift assays (CETSA) : Monitor protein denaturation shifts to confirm binding to kinases like Nek2 .
- Knockdown/rescue experiments : siRNA silencing of Hec1 combined with compound treatment validates pathway specificity .
- PET imaging : Radiolabel with ¹¹C or ¹⁸F (e.g., [¹¹C]ITMM in ) to track distribution in animal models .
Q. What strategies resolve low solubility in aqueous buffers?
Methodological Answer:
Q. How are off-target effects minimized during lead optimization?
Methodological Answer:
- Selectivity screening : Profile against >100 kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Structure-activity relationship (SAR) : Replace pyridinyl with pyrimidine (lower steric bulk) to reduce mGluR5 binding .
- CRISPR-Cas9 validation : Knockout of suspected off-targets (e.g., Src kinases) confirms mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
